molecular formula C14H17Cl2NO2 B3419264 3,4-Dichloromethylphenidate CAS No. 1400742-68-8

3,4-Dichloromethylphenidate

Cat. No. B3419264
M. Wt: 302.2 g/mol
InChI Key: JUKMAYKVHWKRKY-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloromethylphenidate, also known as 3,4-CTMP, is a structural analogue of methylphenidate (Ritalin). It is reportedly seven times more potent than methylphenidate and is sold online as a novel psychoactive stimulant . It acts as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, effectively boosting the levels of these neurotransmitters in the brain .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloromethylphenidate is C14H17Cl2NO2 . The average mass is 302.196 Da and the monoisotopic mass is 301.063629 Da .

Safety And Hazards

3,4-Dichloromethylphenidate is classified as a novel stimulant and analogue of methylphenidate (Ritalin). Novel stimulants have been reported to cause effects similar to amphetamine. They have caused adverse events, including deaths, as described in the literature . As of October 2015, 3,4-CTMP is a controlled substance in China . It was banned in the UK as a Temporary Class Drug from April 2015 following its unapproved sale as a designer drug .

properties

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-piperidin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO2/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9/h5-6,8,12-13,17H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKMAYKVHWKRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30658831
Record name 3,4-Dichloromethylphenidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloromethylphenidate

CAS RN

1400742-68-8
Record name Methyl α-(3,4-dichlorophenyl)-2-piperidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloromethylphenidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30658831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloromethylphenidate
Reactant of Route 2
3,4-Dichloromethylphenidate
Reactant of Route 3
3,4-Dichloromethylphenidate
Reactant of Route 4
3,4-Dichloromethylphenidate
Reactant of Route 5
Reactant of Route 5
3,4-Dichloromethylphenidate
Reactant of Route 6
3,4-Dichloromethylphenidate

Citations

For This Compound
85
Citations
D Luethi, PJ Kaeser, SD Brandt, S Krähenbühl… - …, 2018 - Elsevier
Background Methylphenidate-based designer drugs are new psychoactive substances (NPS) that are used outside medical settings and their pharmacology is largely unexplored. The …
Number of citations: 49 www.sciencedirect.com
P Papa, A Valli, M Di Tuccio, G Frison… - Journal of Analytical …, 2019 - academic.oup.com
4-Fluoromethylphenidate (4F-MPH) is an halogenated derivative of methylphenidate (MPH), a re-uptake inhibitor for dopamine and norepinephrine used for the treatment of attention …
Number of citations: 7 academic.oup.com
H Klare, JM Neudörfl, SD Brandt… - Drug Testing and …, 2017 - Wiley Online Library
Six collected phenidates, ie, 4‐methylmethylphenidate, 3,4‐dichloromethylphenidate, ethylphenidate, 3,4‐dichloroethylphenidate, ethylnaphthidate, and N‐benzyl‐ethylphenidate were …
J Carlier, R Giorgetti, MR Varì, F Pirani… - European Review for …, 2019 - researchgate.net
OBJECTIVE: In the last decades, several cognitive-enhancing drugs have been sold onto the drug market. Methylphenidate and analogs represent a sub-class of these new …
Number of citations: 44 www.researchgate.net
G McLaughlin, N Morris, PV Kavanagh… - Drug testing and …, 2017 - Wiley Online Library
Misuse of (±)‐threo‐methylphenidate (methyl‐2‐phenyl‐2‐(piperidin‐2‐yl)acetate; Ritalin®; MPH) has long been acknowledged, but the appearance of MPH analogs in the form of ‘…
N Uchiyama, S Matsuda, M Kawamura… - Forensic Science …, 2014 - Elsevier
Our continuous survey of illegal products in Japan revealed the new distribution of 15 designer drugs. We identified four synthetic cannabinoids, ie, NNEI (1), 5-fluoro-NNEI (2), 5-chloro-…
Number of citations: 80 www.sciencedirect.com
A Helander, O Beck, M Bäckberg - Clinical toxicology, 2015 - Taylor & Francis
Background. Diphenidine (1-(1,2-diphenylethyl)piperidine) and its 2-methoxylated derivative methoxphenidine (MXP, 2-MeO-diphenidine) are substances with dissociative effects that …
Number of citations: 79 www.tandfonline.com
C Davidson, CAR Raby, V Barrese… - Frontiers in Psychiatry, 2018 - frontiersin.org
3,4-dichloromethylphenidate (3,4-CTMP) and ethylphenidate are new psychoactive substances and analogs of the attention deficit medication methylphenidate. Both drugs have been …
Number of citations: 5 www.frontiersin.org
HK Wayment, H Deutsch, M Schweri… - Journal of …, 1999 - Wiley Online Library
: Methylphenidate (MPD) was found to inhibit competitively the striatal dopamine transporter (DAT) and bind at sites on the DAT in common with both cocaine (a non‐substrate site …
Number of citations: 57 onlinelibrary.wiley.com
SK Manier, S Niedermeier, J Schäper… - Journal of Analytical …, 2020 - academic.oup.com
The distribution of so-called new psychoactive substances (NPS) as substitute for common drug of abuse was steadily increasing in the last years, but knowledge about their …
Number of citations: 1 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.